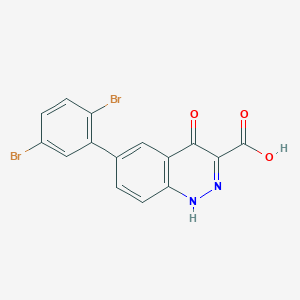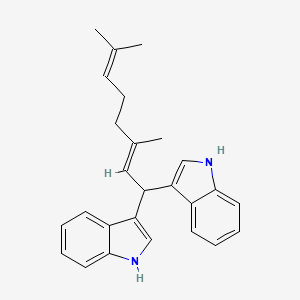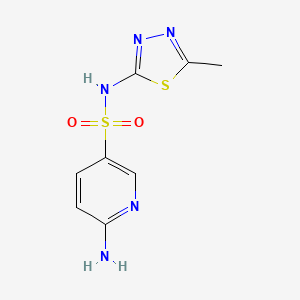
6-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyridine-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyridine-3-sulfonamide is a heterocyclic compound that contains both a thiadiazole and a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyridine-3-sulfonamide typically involves the reaction of 2-amino-5-methyl-1,3,4-thiadiazole with pyridine-3-sulfonyl chloride under basic conditions. The reaction is usually carried out in a solvent such as ethanol or acetone, with a base like potassium carbonate to facilitate the reaction .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
6-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyridine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids or sulfoxides.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while reduction can produce amines .
Scientific Research Applications
6-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyridine-3-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated as a potential anticancer agent due to its ability to disrupt DNA replication.
Mechanism of Action
The mechanism of action of 6-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyridine-3-sulfonamide involves its interaction with biological targets such as enzymes and DNA. The thiadiazole ring can disrupt DNA replication, leading to the inhibition of cell growth and proliferation. This makes it a promising candidate for anticancer and antimicrobial therapies .
Comparison with Similar Compounds
Similar Compounds
Sulfamethizole: Another sulfonamide with antimicrobial properties.
1,3,4-thiadiazole derivatives: A broad class of compounds with various biological activities, including anticancer and antimicrobial effects.
Uniqueness
6-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyridine-3-sulfonamide is unique due to its specific combination of a thiadiazole and pyridine ring, which imparts distinct chemical and biological properties. This combination enhances its potential as a therapeutic agent compared to other similar compounds .
Properties
Molecular Formula |
C8H9N5O2S2 |
|---|---|
Molecular Weight |
271.3 g/mol |
IUPAC Name |
6-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyridine-3-sulfonamide |
InChI |
InChI=1S/C8H9N5O2S2/c1-5-11-12-8(16-5)13-17(14,15)6-2-3-7(9)10-4-6/h2-4H,1H3,(H2,9,10)(H,12,13) |
InChI Key |
ZPHCIRANUZXWAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)NS(=O)(=O)C2=CN=C(C=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-[3,7-Diphenyl-5-[4-(phosphonatomethyl)phenyl]-1,5,3,7-diazadiphosphocane-3,7-diium-1-yl]phenyl]methyl-dioxido-oxo-lambda5-phosphane;hydron;nickel(2+);hydrobromide](/img/structure/B13096860.png)
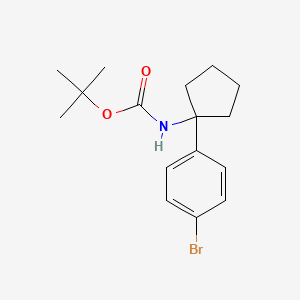
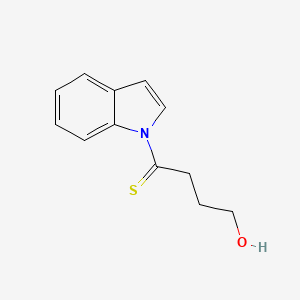
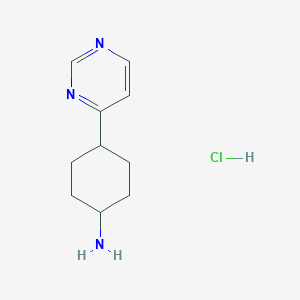


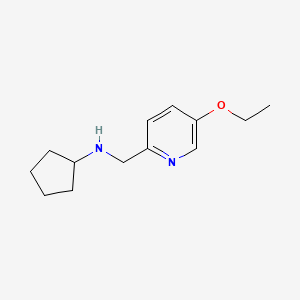
![3,6-Dimethylisoxazolo[3,4-d]pyrimidin-4(1H)-one](/img/structure/B13096917.png)
![7-(Methylsulfanyl)[1,2,5]oxadiazolo[3,4-d]pyrimidin-5-amine](/img/structure/B13096922.png)

![Ethyl 2-(2-chloro-5-fluorophenyl)imidazo[1,2-A]pyridine-3-carboxylate](/img/structure/B13096954.png)

